molecular formula C25H26N4O2 B2544526 N-(4-butylphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 923257-40-3

N-(4-butylphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B2544526
CAS RN: 923257-40-3
M. Wt: 414.509
InChI Key: FNZTUEFLVLAPOC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-b]pyridine ring. This type of structure is common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These techniques can provide detailed information about the positions of atoms in the molecule and the nature of the bonds between them.


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the pyrazolo[3,4-b]pyridine ring could potentially participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

These diverse applications highlight the versatility of Pyrazolo[3,4-b]pyridine-5-carboxamide and underscore its relevance in drug discovery and therapeutic development. Further research is essential to unlock its full potential across these fields . If you need more information or additional applications, feel free to ask! 😊

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. It could also involve modifying the structure of the compound to enhance its properties or activity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-butylphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves the reaction of 4-butylbenzaldehyde with ethyl acetoacetate to form 4-butyl-3-methyl-1-phenyl-1,3-dihydro-2H-pyrazol-5-one. This intermediate is then reacted with p-toluidine to form N-(4-butylphenyl)-3-methyl-4-oxo-1-(p-tolyl)pyrazolidine-5-carboxamide, which is subsequently cyclized with acetic anhydride to form the final product.", "Starting Materials": [ "4-butylbenzaldehyde", "ethyl acetoacetate", "p-toluidine", "acetic anhydride" ], "Reaction": [ "Step 1: 4-butylbenzaldehyde is reacted with ethyl acetoacetate in the presence of a base catalyst to form 4-butyl-3-methyl-1-phenyl-1,3-dihydro-2H-pyrazol-5-one.", "Step 2: 4-butyl-3-methyl-1-phenyl-1,3-dihydro-2H-pyrazol-5-one is reacted with p-toluidine in the presence of a base catalyst to form N-(4-butylphenyl)-3-methyl-4-oxo-1-(p-tolyl)pyrazolidine-5-carboxamide.", "Step 3: N-(4-butylphenyl)-3-methyl-4-oxo-1-(p-tolyl)pyrazolidine-5-carboxamide is cyclized with acetic anhydride in the presence of a base catalyst to form N-(4-butylphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide." ] }

CAS RN

923257-40-3

Product Name

N-(4-butylphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Molecular Formula

C25H26N4O2

Molecular Weight

414.509

IUPAC Name

N-(4-butylphenyl)-3-methyl-1-(4-methylphenyl)-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide

InChI

InChI=1S/C25H26N4O2/c1-4-5-6-18-9-11-19(12-10-18)27-25(31)21-15-26-24-22(23(21)30)17(3)28-29(24)20-13-7-16(2)8-14-20/h7-15H,4-6H2,1-3H3,(H,26,30)(H,27,31)

InChI Key

FNZTUEFLVLAPOC-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C(=NN3C4=CC=C(C=C4)C)C

solubility

not available

Origin of Product

United States

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